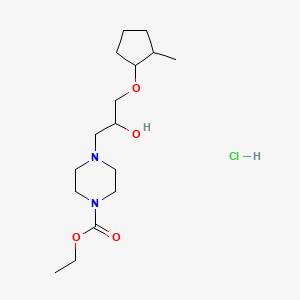

Ethyl 4-(2-hydroxy-3-((2-methylcyclopentyl)oxy)propyl)piperazine-1-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

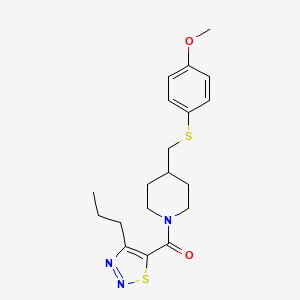

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . The ethyl carboxylate group suggests it might be an ester, and the hydroxy and oxy groups indicate the presence of alcohol and ether functionalities respectively. The cyclopentyl group is a common structural motif in many natural products .

Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the cyclopentyl ring and the piperazine ring . The hydroxy and oxy groups could potentially be involved in hydrogen bonding, influencing the overall structure of the molecule.Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including reactions at the nitrogen atoms or at any functional groups present . The ester group could potentially be hydrolyzed under acidic or basic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of polar groups like the hydroxy and carboxylate could make the compound more soluble in polar solvents .Applications De Recherche Scientifique

Pharmacological Properties and Therapeutic Applications

Piperazine Derivatives in Anxiety Treatment and CNS Disorders : Piperazine derivatives, such as Hydroxyzine, are well-documented for their use in treating anxiety, showing a calming effect without impairing mental acuity. Their mechanism is thought to involve suppression of activity in key regions of the central nervous system (CNS), rather than direct depression of the cerebral cortex (Johnson, 1982).

Metabolism and Pharmacokinetics : Research on compounds like Zipeprol has expanded knowledge on the metabolic pathways and pharmacokinetics of piperazine derivatives, highlighting their extensive metabolism through processes such as N-dealkylation, oxidation, hydroxylation, and methylation (Constantin & Pognat, 1978).

Receptor Binding and Potential for Treating Mood Disorders : Studies on novel piperazine derivatives have explored their receptor binding characteristics, particularly focusing on 5-HT(1A) receptors implicated in the pathophysiology of anxiety and depression. This research suggests potential applications in the treatment of mood disorders, demonstrating the ability to achieve high receptor occupancy in the human brain with minimal acute side effects (Rabiner et al., 2002).

Impact on Drug Metabolism and Toxicology : The metabolic fate of compounds like Irinotecan, a piperazine derivative, has been linked to its pharmacological effects and toxicity profiles, illustrating the importance of metabolism in the therapeutic efficacy and side effects of these compounds. Such studies have informed the development of more effective and safer therapeutic agents (Gupta et al., 1994).

Applications in Neurological Research : Piperazine derivatives have been utilized in neurological research to study receptor dynamics and neurotransmitter systems, providing valuable insights into the functioning of the CNS and the development of treatments for neurological disorders.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[2-hydroxy-3-(2-methylcyclopentyl)oxypropyl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O4.ClH/c1-3-21-16(20)18-9-7-17(8-10-18)11-14(19)12-22-15-6-4-5-13(15)2;/h13-15,19H,3-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMAFHIXHFBCDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COC2CCCC2C)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2967289.png)

![N-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2967291.png)

![2,4-Dimethyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2967296.png)

![2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2967297.png)

![2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2967298.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B2967302.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2967303.png)

![N-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2967304.png)

![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol](/img/structure/B2967306.png)

![N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2967307.png)